Product packaging for 2-(2,1-benzothiazol-3-yl)acetic acid(Cat. No.:CAS No. 57676-16-1)

2-(2,1-benzothiazol-3-yl)acetic acid

Cat. No.: B6161659
CAS No.: 57676-16-1
M. Wt: 193.22 g/mol
InChI Key: VVFWYLIZGDHKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Benzothiazole (B30560) Heterocycles in Academic Research

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. thieme-connect.deechemi.com This scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological and photophysical properties. echemi.comtandfonline.com

The benzothiazole core is a fundamental building block in the synthesis of a vast array of biologically active molecules. tandfonline.comacs.orgnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. acs.orgnih.govresearchgate.netmdpi.com This broad range of activities has cemented the benzothiazole scaffold as a critical pharmacophore in drug discovery and development. nih.govresearchgate.net The structural rigidity and aromatic nature of the benzothiazole system also make it a valuable component in the design of functional materials. pharmacyjournal.innottingham.ac.uk Researchers have extensively studied its derivatives for applications in polymer chemistry and as sensitizing dyes. pharmacyjournal.inmdpi.com

Beyond their therapeutic potential, benzothiazole derivatives have emerged as powerful tools in chemical research, particularly as fluorescent probes. pharmint.net The inherent photophysical properties of the benzothiazole nucleus, such as high fluorescence quantum yield and large Stokes shifts, can be fine-tuned through structural modifications. pharmint.net This tunability allows for the design of specialized probes for detecting various analytes, including reactive oxygen species and changes in pH, making them valuable for bioimaging and sensing applications in complex biological systems. sigmaaldrich.com The development of these advanced research probes underscores the versatility of the benzothiazole scaffold in modern chemical biology. pharmint.netsigmaaldrich.com

Rationale for Investigating the 2-(2,1-Benzothiazol-3-yl)acetic acid Scaffold

While the 1,3-benzothiazole isomer and its derivatives have been the subject of intense investigation, other isomeric forms remain significantly less explored. The study of this compound is driven by the fundamental chemical interest in understanding how isomeric variations influence molecular properties and reactivity.

The core of this investigation lies in the isomeric arrangement of the sulfur and nitrogen atoms within the fused heterocyclic ring system. There are three structural isomers of the parent benzothiazole: 1,3-benzothiazole, 1,2-benzothiazole (benzo[d]isothiazole), and 2,1-benzothiazole (benzo[c]isothiazole). wikipedia.org Consequently, acetic acid can be appended at various positions on these scaffolds, leading to a range of derivatives with distinct electronic and steric properties.

1,3-Benzothiazole Derivatives : The most commonly studied isomers, such as (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, feature the acetic acid moiety attached to the nitrogen atom. pharmint.netsigmaaldrich.com

1,2-Benzothiazole Derivatives : In compounds like 2-(1,2-benzisothiazol-3-yl)acetic acid, the acetic acid group is attached to a carbon atom adjacent to the nitrogen. This isomer is noted as a key intermediate in the synthesis of the epilepsy medication zonisamide. hrdpharm.com

2,1-Benzothiazole Derivatives : The subject of this article, this compound, represents a significantly different connectivity. Here, the acetic acid is attached to the carbon atom positioned between the sulfur and the fusion point with the benzene ring. This unique arrangement is expected to profoundly influence the molecule's electronic distribution and chemical behavior compared to its more common isomers.

The distinct placement of the heteroatoms and the acetic acid substituent in the 2,1-benzothiazole scaffold presents a unique structural motif that warrants detailed investigation to fully map the structure-property relationships across the benzothiazole isomer family.

The altered arrangement of the sulfur and nitrogen atoms in the 2,1-benzothiazole ring, compared to the 1,3- and 1,2-isomers, suggests the potential for novel reactivity. The electron density at the 3-position, where the acetic acid group is attached, is likely different, which could influence the acidity of the carboxylic acid proton and the nucleophilicity of the carboxylate. Furthermore, the proximity of the sulfur atom to the acetic acid side chain may lead to unique intramolecular interactions or chelation behavior with metal ions, a property that could be exploited in catalyst design or sensor development. General synthetic strategies for benzisothiazoles often involve intramolecular cyclization reactions, and exploring these routes for the 3-substituted 2,1-isomer could unveil new synthetic methodologies. organic-chemistry.org

Scope of Academic Inquiry and Research Objectives for this compound

The academic inquiry into this compound is currently in a nascent stage, with a significant knowledge gap compared to its isomers. The primary research objectives are therefore foundational and exploratory:

Development of Synthetic Routes : A key objective is to establish efficient and scalable synthetic pathways to access this compound and its derivatives. This would enable further investigation into its properties.

Physicochemical Characterization : Thorough characterization of its structural, electronic, and spectroscopic properties is necessary to understand its fundamental chemical nature and provide a baseline for comparison with other isomers.

Exploration of Reactivity : A systematic study of its reactivity, including the behavior of the carboxylic acid group and the heterocyclic ring, is required to map its chemical space and identify potential applications in organic synthesis.

Preliminary Biological and Material Science Screening : Initial screening for biological activity across various assays (e.g., antimicrobial, anticancer) and investigation of its photophysical properties would help to identify potential avenues for application in medicinal chemistry or materials science, areas where its isomers have shown considerable promise.

The investigation of this under-explored molecule offers a valuable opportunity to expand the fundamental understanding of benzothiazole chemistry and potentially uncover novel functionalities and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57676-16-1

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(2,1-benzothiazol-3-yl)acetic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)

InChI Key

VVFWYLIZGDHKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2C=C1)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 2,1 Benzothiazol 3 Yl Acetic Acid and Its Analogues

Precursor-Based Synthetic Strategies for Benzothiazole (B30560) Acetic Acid Scaffolds

The construction of the benzothiazole acetic acid framework typically relies on precursor-based strategies that involve either forming the benzothiazole ring first, followed by the addition of the acetic acid group, or building the molecule with the acetic acid moiety already incorporated in one of the starting materials.

Cyclocondensation Reactions for Benzothiazole Ring Formation

A cornerstone in the synthesis of benzothiazoles is the cyclocondensation reaction, most commonly between 2-aminothiophenol (B119425) and a suitable carbonyl-containing compound. mdpi.comnih.gov This versatile reaction can be adapted to produce a wide array of substituted benzothiazoles. Variations of this method include the use of aldehydes, carboxylic acids, acyl chlorides, or esters as the carbonyl source. mdpi.comresearchgate.net

For instance, the reaction of 2-aminothiophenol with aldehydes or ketones is a widely used method for synthesizing 2-substituted benzothiazoles. mdpi.comderpharmachemica.com The initial condensation forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. nih.gov Similarly, reacting 2-aminothiophenol with carboxylic acids or their derivatives, such as acyl chlorides, leads to the formation of the benzothiazole ring. mdpi.comresearchgate.net

The Jacobsen cyclization, a radical-based method, offers another route to the benzothiazole core. researchgate.net This reaction involves the cyclization of thiobenzanilides and is particularly effective for synthesizing specific substituted benzothiazoles. researchgate.net

Starting Materials Reaction Type Product Key Features
2-Aminothiophenol and Aldehyde/KetoneCyclocondensation2-Substituted BenzothiazoleForms benzothiazoline intermediate, followed by oxidation. nih.gov
2-Aminothiophenol and Carboxylic Acid/Acyl ChlorideCyclocondensation2-Substituted BenzothiazoleDirect formation of the benzothiazole ring. mdpi.comresearchgate.net
ThiobenzanilidesRadical Cyclization (Jacobsen)Substituted BenzothiazoleEffective for specific substitution patterns. researchgate.net

Approaches for Introducing the Acetic Acid Moiety to Benzothiazole Ring Systems

Once the benzothiazole nucleus is formed, the acetic acid group can be introduced at the desired position. A common strategy involves the reaction of a 2-mercaptobenzothiazole (B37678) with an α-haloacetic acid or its ester derivative. For example, (2-benzothiazolylthio)acetic acid can be synthesized by reacting 2-mercaptobenzothiazole with bromoacetic acid in the presence of a base like potassium hydroxide. chemicalbook.com

Another approach involves the use of chloroacetyl chloride, which can react with 2-aminothiophenols to form 2-chloromethyl-benzothiazole. mdpi.com This intermediate can then be further manipulated to yield the desired acetic acid derivative. The acidity of the α-protons in 2-methylbenzothiazole (B86508) can also be exploited in condensation reactions to build the acetic acid side chain. thieme-connect.de

Benzothiazole Precursor Reagent Reaction Type Product
2-MercaptobenzothiazoleBromoacetic AcidNucleophilic Substitution(2-Benzothiazolylthio)acetic acid chemicalbook.com
2-AminothiophenolChloroacetyl ChlorideAcylation/Cyclization2-Chloromethyl-benzothiazole mdpi.com
2-MethylbenzothiazoleVariousCondensation2-(Benzothiazol-2-yl)acetic acid derivatives thieme-connect.de

Derivatization from Existing Benzothiazole-Acetic Acid Scaffolds and Intermediates

Existing benzothiazole-acetic acid scaffolds and their intermediates serve as versatile platforms for creating a diverse library of analogues. The functional groups on the benzothiazole ring, the acetic acid moiety, or both can be modified.

For example, the carboxylic acid group of 2-(benzothiazol-2-yl)acetic acid can be converted to esters, amides, or other derivatives through standard organic transformations. The benzothiazole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the benzene (B151609) portion of the molecule. thieme-connect.de

Furthermore, intermediates like 2-hydrazinobenzothiazole (B1674376) can be used to construct more complex heterocyclic systems. tsijournals.comnih.gov For instance, it can be reacted with ethyl acetoacetate (B1235776) to form a pyrazolone (B3327878) ring, which can then be further functionalized. nih.gov Similarly, 2-aminobenzothiazole (B30445) derivatives can be acylated with chloroacetyl chloride and then cyclized with thiourea (B124793) to introduce a second aminothiazole moiety. nih.gov

Catalytic and Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of novel catalysts and the adoption of green chemistry principles.

Utilization of Sustainable Catalytic Systems

A wide range of catalysts have been employed to facilitate the synthesis of benzothiazoles, often leading to higher yields, shorter reaction times, and milder reaction conditions. mdpi.comindexcopernicus.com These include:

Metal Catalysts: Copper-catalyzed reactions are frequently used for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. nih.govorganic-chemistry.org Palladium catalysts are also utilized in intramolecular N-arylation reactions to form the benzothiazole ring. indexcopernicus.com

Heterogeneous Catalysts: Solid-supported catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) offer advantages such as easy separation and reusability. mdpi.com Zeolites, such as NaY zeolite, have also been used as reusable catalysts and solid supports in microwave-assisted synthesis. tsijournals.com

Biocatalysts: Enzymes, such as laccases, have been used to catalyze the condensation of 2-aminothiophenol with aldehydes. mdpi.com In one innovative approach, enzymatic catalysis was combined with photoredox catalysis in a one-pot synthesis, achieving very high efficiency. nih.gov

Organocatalysts: Molecular iodine has been used as a catalyst in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives. nih.gov Tetrabromomethane has also been shown to act as a halogen bond donor catalyst in the solvent- and metal-free synthesis of 2-substituted benzothiazoles. rsc.org

Catalyst Type Example Reaction Advantages
Metal CatalystCopper nih.govorganic-chemistry.orgCondensation of 2-aminobenzenethiols with nitrilesEfficient C-S bond formation
Heterogeneous CatalystNaHSO₄-SiO₂ mdpi.comCyclization of acyl chlorides with o-aminothiophenolReusable, easy separation
BiocatalystLaccase mdpi.comCondensation of 2-aminothiophenol with aldehydesGreen, mild conditions
OrganocatalystMolecular Iodine nih.govCondensation of 2-aminothiophenol with benzoic acidsSolvent-free, cost-effective

Solvent-Free and Environmentally Conscious Synthetic Protocols

A major focus of green chemistry is the reduction or elimination of hazardous solvents. Several solvent-free methods for benzothiazole synthesis have been developed. These often involve microwave irradiation, which can significantly accelerate reaction rates. tsijournals.comnih.gov For example, the condensation of 2-aminothiophenol with aliphatic aldehydes has been efficiently carried out under solvent-free conditions using active carbon/silica gel and microwave irradiation. nih.gov

The use of water as a green solvent is another important strategy. An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. rsc.org Catalyst-free synthesis of 2-substituted benzothiazoles has also been achieved in ethanol, a sustainable solvent, at room temperature. bohrium.comexlibrisgroup.com These methods offer significant advantages in terms of reduced environmental impact and simplified work-up procedures.

Reaction Mechanism Studies in the Synthesis of Benzothiazole-Acetic Acid Derivatives

The formation of the 2,1-benzothiazole ring system, particularly with a C3-acetic acid substituent, involves complex chemical transformations. Understanding the underlying reaction mechanisms is paramount for optimizing synthetic routes and accessing novel analogues. This section will dissect the mechanistic intricacies of these synthetic methodologies.

Detailed Mechanistic Pathways of Cyclization and Functionalization

The construction of the 2,1-benzothiazole core often proceeds through the cyclization of appropriately substituted benzene derivatives. One plausible pathway involves the use of ortho-substituted nitrobenzenes. For instance, the reaction of a nitroarene with a compound containing an active methylene (B1212753) group, such as an arylacetonitrile or a benzyl (B1604629) sulfone, can lead to the formation of 3-substituted-2,1-benzisoxazole derivatives. nih.gov This reaction is thought to proceed through the formation of a σH-adduct, which then transforms into a nitroso intermediate. This intermediate subsequently undergoes an intramolecular addition-elimination reaction to form the isoxazole (B147169) ring. nih.gov While this describes the synthesis of the oxygen analogue (benzisoxazole), a similar pathway can be envisioned for the sulfur counterpart (benzothiazole) starting from an ortho-thio-substituted nitrobenzene.

A proposed mechanism for the formation of 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)barbiturates offers further insight. This reaction proceeds in moderate to good yields and suggests a pathway that could be analogous for sulfur-containing precursors. academie-sciences.fr

Another significant route to benzothiazole derivatives is the Herz reaction, which involves the treatment of an aniline (B41778) with disulfur (B1233692) dichloride. This reaction typically yields a 1,2,3-benzodithiazolylium salt (Herz salt), which can then be converted to a 2-aminobenzothiazole. mdpi.com Although the direct synthesis of 2-(2,1-benzothiazol-3-yl)acetic acid via this method is not explicitly detailed, the underlying principles of sulfur-mediated cyclization are relevant. The mechanism of the Herz reaction itself is complex and is believed to involve several intermediates. mdpi.com

More direct approaches to the benzothiazole ring often involve the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. nih.gov This process typically leads to 2-substituted 1,3-benzothiazoles. The mechanism involves the initial formation of an o-amidothiophenol intermediate, which then undergoes intramolecular cyclization via the sulfhydryl group attacking the carbonyl carbon, followed by dehydration to yield the benzothiazole ring. nih.gov While this pathway predominantly forms the 1,3-isomer, modifications to the starting materials and reaction conditions could potentially favor the formation of the 2,1-isomer.

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient species such as intermediates and transition states. Spectroscopic techniques and computational studies are invaluable tools in this endeavor.

In the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, a disulfide intermediate has been proposed and confirmed through in-depth mechanistic studies. nih.govresearchgate.net This disulfide, generated in situ, can act as a photosensitizer, highlighting the potential for photochemically driven synthetic routes.

Computational methods, such as those involving Avogadro, ORCA, and IBOView, can be employed to model reaction pathways and identify transition state geometries. youtube.com Such calculations can provide crucial insights into the energy barriers of different mechanistic steps and help to rationalize the observed product distributions. For instance, understanding the stability of potential intermediates, such as the σH-adducts in the reaction of nitroarenes, is key to predicting the feasibility of a proposed mechanism. nih.gov

The table below summarizes some of the key intermediates that have been proposed or identified in the synthesis of benzothiazole and related heterocyclic systems.

IntermediateProposed Role in Synthesis
Herz SaltKey intermediate in the Herz reaction, leading to aminobenzothiazoles. mdpi.com
o-AmidothiophenolFormed from the condensation of 2-aminothiophenol and a carboxylic acid, precedes cyclization. nih.gov
Disulfide IntermediateCan act as an in-situ photosensitizer in the synthesis of benzothiazoles from 2-aminothiophenols. nih.govresearchgate.net
σH-AdductIntermediate in the reaction of nitroarenes with active methylene compounds, leading to benzisoxazole formation. nih.gov
Nitroso IntermediateFormed from the σH-adduct, undergoes cyclization to the isoxazole ring. nih.gov

Further research, including detailed spectroscopic analysis and computational modeling, is necessary to fully elucidate the specific intermediates and transition states involved in the synthesis of this compound. This knowledge will be instrumental in designing more efficient and selective synthetic strategies for this important class of compounds.

Advanced Structural Characterization and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, it is possible to map the complete bonding framework and deduce stereochemical relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the type of atom and its electronic surroundings.

For 2-(2,1-benzothiazol-3-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the four protons on the benzene (B151609) ring, a singlet for the two protons of the methylene (B1212753) (-CH₂) group, and a broad singlet for the acidic proton of the carboxyl group (-COOH). The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzothiazole (B30560) ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbons of the benzothiazole core, the methylene carbon, and the carbonyl carbon of the acetic acid moiety.

While specific experimental data for this compound is sparse, the analysis of a structurally related compound, (2-Benzothiazolylthio)acetic acid , provides a valuable comparison. The ¹H NMR data for this analogue, recorded in DMSO-d₆, shows the characteristic signals for the benzothiazole ring protons and the methylene protons of the side chain. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for (2-Benzothiazolylthio)acetic acid chemicalbook.com

AssignmentChemical Shift (ppm)
Carboxylic Acid (-COOH)~13
Aromatic Proton8.021
Aromatic Proton7.855
Aromatic Proton7.473
Aromatic Proton7.376
Methylene (-CH₂-)4.272

Note: This data is for the related compound (2-Benzothiazolylthio)acetic acid and serves as an illustrative example.

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms, which is essential for confirming the proposed structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal the correlations between the neighboring protons on the aromatic ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. aip.org It would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same CH₂ group, confirming their direct attachment. aip.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. Each functional group has a characteristic absorption frequency range. For this compound, the key expected absorption bands would confirm the presence of both the benzothiazole ring and the carboxylic acid side chain.

Analysis of the related compound 2-thioacetic acid benzothiazole reveals characteristic bands at 3435 cm⁻¹ (O-H), 1710 cm⁻¹ (C=O), 1573 cm⁻¹ (C=N of the thiazole (B1198619) ring), and 694 cm⁻¹ (C-S). thescipub.com Based on this and general spectroscopic principles, the expected FT-IR absorption bands for this compound are summarized below.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2500-3300O-H stretchCarboxylic AcidStrong, Broad
3000-3100C-H stretchAromatic RingMedium
2850-2960C-H stretchMethylene (-CH₂)Medium
1680-1710C=O stretchCarboxylic AcidStrong
1550-1620C=N stretchBenzothiazole RingMedium
1450-1600C=C stretchAromatic RingMedium-Strong
670-750C-S stretchThiazole RingWeak-Medium

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and bonds involving heavier atoms. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the benzothiazole ring system, including the C-S bond, which often produces a weak signal in FT-IR spectra. It can also provide information on the aromatic C=C and C=N symmetric stretching modes. No specific experimental Raman data for the title compound are currently available in the literature.

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

The monoisotopic mass of this compound (C₉H₇NO₂S) is 193.01974 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule fragments in a predictable manner. For this compound, primary fragmentation would likely involve the loss of the carboxylic acid group (a mass loss of 45 Da for -COOH) or the entire acetic acid side chain.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺194.02702
[M+Na]⁺216.00896
[M+K]⁺231.98290
[M-H]⁻192.01246
[M+H-H₂O]⁺176.01700

Data calculated using predictive algorithms and sourced from PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). thermofisher.comnih.govwiley.com This precision allows for the determination of the elemental formula of an analyte with a high degree of confidence. For this compound, which has a chemical formula of C₉H₇NO₂S, the theoretical monoisotopic mass is 193.01974 Da. uni.lu

In research settings, HRMS analysis would measure the m/z of the molecular ion and its common adducts, comparing the experimental values to the theoretical calculations. The high resolving power of modern instruments, such as Orbitrap mass spectrometers, can easily distinguish between compounds with very similar nominal masses, ensuring accurate formula assignment. thermofisher.comnih.gov Predicted m/z values for various adducts of this compound, which would be targeted in an HRMS study, are presented in the table below. The confirmation of these exact masses in an experimental spectrum serves as definitive evidence of the compound's presence and composition.

Table 1: Predicted HRMS Data for this compound Adducts. uni.lu
AdductMass-to-Charge Ratio (m/z)
[M+H]⁺194.02702
[M+Na]⁺216.00896
[M+K]⁺231.98290
[M+NH₄]⁺211.05356
[M-H]⁻192.01246

Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

The analysis of these fragments helps to piece together the original molecular structure. For this compound, key fragmentation pathways can be inferred based on its functional groups:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the COOH group (a mass difference of 45 Da) or the loss of a water molecule (H₂O, a mass difference of 18 Da) from the protonated molecular ion. miamioh.edu Indeed, a fragment corresponding to [M+H-H₂O]⁺ with a predicted m/z of 176.01700 has been noted. uni.lu

Cleavage of the Acetic Acid Side Chain: Alpha-cleavage next to the carbonyl group can result in the loss of the carboxymethyl radical (•CH₂COOH) or related fragments.

Ring Fragmentation: The stable benzothiazole ring system can also undergo characteristic cleavages, helping to confirm the core structure.

By analyzing the m/z values of these resulting fragments, researchers can confirm the connectivity of the atoms and the presence of specific substructures, thus providing strong evidence for the compound's identity. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

To illustrate the utility of this technique for this class of compounds, analysis of structurally similar benzothiazole derivatives provides valuable insight into the type of data that would be obtained.

Crystal Structure Determination and Unit Cell Parameters

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would determine its crystal system, space group, and unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the fundamental repeating unit of the crystal). For instance, a study on the related compound 2-(2,4-dimethyl pyrrolyl) benzothiazole found it crystallizes in the monoclinic space group P21/n with specific unit cell parameters. researchgate.net This foundational data is the first step in solving the complete crystal structure.

Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. X-ray analysis would precisely map these hydrogen bonding networks, which are expected to be a dominant feature of the crystal packing. Typically, this involves O-H···O or O-H···N interactions. nih.gov

Furthermore, the planar benzothiazole ring system is prone to engaging in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions are crucial for the cohesion and stability of the crystal structure. nih.gov Analysis of the crystal structure of related compounds, such as bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II), has revealed multiple C—H···N and C—H···π interactions that define the crystal packing. nih.gov

Conformational Analysis in the Crystalline State

The crystalline environment locks a molecule into a specific, low-energy conformation. X-ray crystallography reveals the precise dihedral angles, such as the torsion angle between the benzothiazole ring and the acetic acid side chain. This information is critical for understanding the molecule's preferred shape in the solid state. Computational studies on other benzothiazole derivatives have been used to identify the most stable conformers by varying key dihedral angles, and these theoretical findings can be directly compared with the experimental results from X-ray diffraction. mdpi.comresearchgate.net Such an analysis for this compound would provide crucial insights into its steric and electronic properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 2-(2,1-benzothiazol-3-yl)acetic acid. These methods provide a theoretical framework to analyze the molecule's geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For derivatives of benzothiazole (B30560), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, are employed to predict molecular structures. niscpr.res.in These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. niscpr.res.in

For instance, in a related compound, 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, quantum-chemical calculations were performed using the CNDO approximation. nih.gov This study highlighted differences between the theoretically calculated spatial configuration and the one determined by experimental X-ray analysis, attributing these discrepancies to intermolecular interactions in the crystal structure. nih.gov Nevertheless, the geometric parameters were found to be comparable within experimental error. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter. A smaller gap suggests higher reactivity and lower stability. nih.gov

For a derivative, 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, the HOMO and LUMO energy levels were calculated to be -10.4385 eV and 2.0553 eV, respectively. nih.gov In another study on a tetrathiafulvalene-1,3-benzothiazole molecule, DFT calculations were used to determine the HOMO and LUMO energies, which are essential for understanding charge transfer effects within the molecule. academie-sciences.fr The analysis of HOMO and LUMO energies helps in identifying the molecule's ability to donate or accept electrons.

Mulliken population analysis, another output of DFT calculations, provides information about the charge distribution on each atom in the molecule. niscpr.res.in This analysis helps in understanding the electrostatic potential and identifying electrophilic and nucleophilic sites. niscpr.res.in

Below is an interactive data table summarizing the calculated electronic properties for a related benzothiazole derivative.

ParameterValueMethod
HOMO Energy-10.4385 eVCNDO
LUMO Energy2.0553 eVCNDO
Dipole Moment8.206 DebyeCNDO

Table 1: Calculated Electronic Properties for 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. nih.gov

Prediction of Reactivity and Stability Parameters

The HOMO-LUMO gap is a primary indicator of a molecule's reactivity and stability. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S), can be derived from the HOMO and LUMO energies. academie-sciences.fr These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. academie-sciences.fr For example, chemical hardness (η) is a measure of the resistance to charge transfer, while chemical softness (S) is the reciprocal of hardness.

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for studying the molecule's conformational flexibility and its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

A conformational search on a related compound, 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, using quantum chemical calculations, identified three stable conformers with similar energies, differing in the orientation of the allyl group. core.ac.uk This highlights the importance of considering multiple conformations when studying the properties and interactions of such molecules.

Ligand-Target Docking Simulations for Interaction Prediction (in in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For various benzothiazole derivatives, molecular docking studies have been performed to investigate their binding modes with different protein targets. biointerfaceresearch.comwjarr.com For example, docking studies on benzothiazole derivatives as potential p56lck inhibitors for cancer treatment were carried out to understand their binding interactions at the ATP binding site of the kinase. biointerfaceresearch.com Similarly, in silico molecular docking of benzothiazole derivatives has been used to assess their potential as anticonvulsant agents by studying their interaction with GABA-aminotransferase. wjarr.com

In the context of antifungal activity, docking simulations of N-(benzo[d]thiazol-2-yl)acetamide with the Candida albicans N-myristoyltransferase enzyme revealed that the non-polar benzene (B151609) ring of the compound fits well into a non-polar pocket of the enzyme, suggesting a possible binding mode. umpr.ac.id These simulations can identify key amino acid residues involved in the interaction and provide a basis for designing more potent inhibitors.

Below is an interactive data table summarizing the results of a docking study for a designed benzothiazole derivative against a specific protein target.

CompoundDocking Score (kcal/mol)Interacting Residues
Designed Benzothiazole Derivative-8.5PHE-356, LEU-451, VAL-449

Table 2: Example of Molecular Docking Results for a Benzothiazole Derivative with a Protein Target. umpr.ac.id

Computational Prediction of Spectroscopic Parameters

There is no available research data detailing the computational prediction of spectroscopic parameters for this compound.

Theoretical IR and UV-Vis Spectra Prediction and Correlation with Experimental Data

No studies were found that report the theoretical calculation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound. Consequently, no correlation with experimental data can be provided. General computational studies on other benzothiazole derivatives have utilized methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions, but this has not been applied to the specific molecule of interest. mdpi.com

Computational NMR Chemical Shift Prediction

A literature review did not yield any publications that have performed computational predictions of the ¹H or ¹³C NMR chemical shifts for this compound. While the Gauge-Independent Atomic Orbital (GIAO) method is a standard and effective approach for such predictions in related heterocyclic compounds, no documented application of this method to this compound exists.

Chemical Transformations and Derivatization Studies

Modification of the Acetic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical transformations, including esterification, amidation, and reduction.

The carboxylic acid of 2-(2,1-benzothiazol-3-yl)acetic acid can be converted to its corresponding esters through several standard methods. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield a variety of ester derivatives. While direct esterification examples for this specific isomer are not prevalent in the provided literature, the general reactivity of similar structures, such as (benzothiazol-2-ylthio)acetic acid, is well-established. For example, the synthesis of ethyl (benzothiazol-2-ylsulfonyl)acetate involves the alkylation of the corresponding sulfonylacetate, demonstrating the reactivity of the acetic acid moiety in related benzothiazole (B30560) systems. researchgate.net The hydrolysis of such esters back to the carboxylic acid is also a common transformation. nih.gov

In a related context, the synthesis of various benzothiazole derivatives often involves the use of ester-containing reagents. For example, the reaction of 2-aminothiophenols with ethyl chloroacetate (B1199739) is a step in the synthesis of more complex benzothiazole-containing structures. nih.govnih.gov

Table 1: Examples of Ester-Related Reactions in Benzothiazole Chemistry This table is illustrative of general reactions on related structures, as direct esterification data for this compound is limited in the search results.

Reactant(s)Reagent(s)Product TypeReference
2-Aminobenzothiazole (B30445), Ethyl ChloroacetateHydrazine HydrateAcetohydrazide (ester precursor) nih.gov
Amide 3, Ethyl ChloroacetateSodium IodideEster 4 nih.gov
Ethyl (benzothiazol-2-ylsulfonyl)acetateAlkyl Halides, DBUAlkylated Ester researchgate.net

The carboxylic acid group can be readily converted into amides by reaction with amines using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium). nih.gov This reaction is fundamental in building more complex molecules. For example, a carboxylic acid derived from a benzothiazole core was coupled with various amino acid esters to produce amide derivatives. nih.gov Similarly, N-acetylation of 2-aminobenzothiazoles can be achieved using acetic acid, forming acetamides, which are a type of amide. umpr.ac.id The synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide from 2-aminobenzothiazole and chloroacetyl chloride is another documented amidation reaction. researchgate.net These examples highlight the general applicability of amidation reactions to benzothiazole-containing acids.

Table 2: Examples of Amide Formation in Benzothiazole Chemistry This table illustrates amidation on related benzothiazole structures.

Reactant(s)Reagent(s)Product TypeReference
Acid 5, Amino Acid EstersHATU, NMMAmide Derivatives (6a-f) nih.gov
2-AminobenzothiazoleAcetic Acid, Triethyl Orthoformate, Sodium AzideN-(benzo[d]thiazol-2-yl)acetamide umpr.ac.id
2-AminobenzothiazoleChloroacetyl ChlorideN-(1,3-benzothiazol-2-yl)-2-chloroacetamide researchgate.net
6-Substituted 2-aminobenzothiazolesBenzylideneacetohydrazides, Chloroacetyl chlorideAcetamide derivatives (18a-t) nih.gov

The carboxylic acid functional group of this compound can be reduced to the corresponding primary alcohol, 2-(2,1-benzothiazol-3-yl)ethanol. This transformation typically employs reducing agents such as lithium aluminum hydride or borane (B79455) complexes. While a direct example for this specific substrate is not provided in the search results, the reduction of carboxylic acids is a standard and predictable organic reaction.

Other transformations can also be envisioned. For example, the Curtius or Schmidt rearrangement could be used to convert the carboxylic acid to an aminomethyl group, although these are more complex, multi-step procedures.

Functionalization of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system that can undergo substitution reactions, and its reactivity is influenced by the existing substituents.

The electronic properties and reactivity of the benzothiazole ring are significantly influenced by the nature and position of substituents. nih.govdiva-portal.org Studies on related benzothiazole derivatives show that electron-donating groups (EDG) like -CH₃ and electron-withdrawing groups (EWG) like -NO₂ have pronounced effects. nih.gov

An electron-withdrawing -NO₂ group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which typically reduces the energy gap (E_gap). nih.gov This can enhance charge transport properties. nih.gov Conversely, electron-donating groups tend to increase the HOMO and LUMO energy levels. nih.gov The position of the substituent is also critical; functionalization at different positions on the benzo ring of the 2,1,3-benzothiadiazole (B189464) (a related isomer) scaffold leads to distinct photophysical properties. diva-portal.org For instance, the introduction of methoxy (B1213986) and/or phenyl groups at various positions demonstrates that the emissive behavior is strongly dependent on the substitution pattern. diva-portal.org

The benzene (B151609) portion of the benzothiazole ring system can undergo electrophilic aromatic substitution. The directing influence of the fused thiazole (B1198619) ring and the acetic acid side chain will determine the position of substitution. Generally, electrophilic aromatic substitution on the unsubstituted 1,3-benzothiazole tends to yield a mixture of 4- and 7-substituted products. The presence of activating or deactivating groups can alter this selectivity. For example, in a related 2,1,3-benzothiadiazole system, bromination of 5-hydroxy-BTD occurs selectively at the C4 position. diva-portal.org

Nucleophilic aromatic substitution (S_NAr) is also possible, particularly if the benzene ring is substituted with strong electron-withdrawing groups and contains a good leaving group (like a halogen). acs.org For instance, polyhaloanilines can undergo smooth S_NAr reactions with sulfur nucleophiles to form benzothiazole derivatives. acs.org While direct examples on this compound are scarce, these principles of aromatic substitution are generally applicable to the benzothiazole system. The development of synthetic strategies often focuses on controlling regioselectivity, which can be challenging. diva-portal.org

Construction of Hybrid and Fused Heterocyclic Systems from Benzothiazole Acetic Acid Precursors

A thorough search of chemical literature and reaction databases yielded no specific examples of this compound being used as a direct precursor for the construction of hybrid or fused heterocyclic systems. The reactivity of the 2,1-benzothiazole (also known as benzo[c]isothiazole) scaffold is substantially less documented than that of its 1,3-benzothiazole and 1,2-benzisothiazole (B1215175) isomers.

There are no available studies detailing the synthesis of imidazo[2,1-b]benzothiazole (B1198073) derivatives from this compound. The established and widely reported synthetic routes to the imidazo[2,1-b]benzothiazole core structure utilize derivatives of the isomeric 2-aminobenzothiazole (a 1,3-benzothiazole). In these reactions, the 2-amino group of the benzothiazole ring acts as the key nucleophile, typically reacting with α-halocarbonyl compounds to initiate the cyclization that forms the fused imidazole (B134444) ring.

For instance, a common method involves the reaction of substituted 2-aminobenzothiazoles with reagents like ethyl bromopyruvate or 4-chloroacetoacetate to form the corresponding esters, which are then hydrolyzed to the target imidazo[2,1-b]benzothiazole acetic or carboxylic acids nih.gov. Another approach involves the multi-step conversion of 2-phenylimidazo[2,1-b]benzothiazoles into their corresponding acetic acid derivatives researchgate.net. These syntheses, however, are fundamentally different from any potential pathway starting with this compound, for which no such transformations have been documented.

The use of this compound in multi-component reactions (MCRs) is not described in the current scientific literature. MCRs are powerful tools for building molecular complexity in a single step, and while benzothiazole-containing compounds have been synthesized using these methods, the specific application of this compound as a building block has not been reported mdpi.combeilstein-journals.org. Research into MCRs for synthesizing related heterocyclic systems, such as benzothiazin-4-ones, typically involves different starting materials like thiosalicylic acid, various amines, and aldehydes nih.gov.

Role as a Versatile Ligand in Coordination Chemistry

No published studies were found that investigate the role of this compound as a ligand in coordination chemistry. The potential for the nitrogen and sulfur atoms of the benzothiazole ring, combined with the carboxylate group of the acetic acid moiety, to act as coordination sites for metal ions has not been explored for this specific molecule.

There is no data available on the complexation of this compound with any transition metal ions. The broader field of benzothiazole coordination chemistry has focused on other derivatives. For example, studies have been conducted on metal complexes of ligands like 2-amino-6-chlorobenzothiazole (B160215) derivatives and various thiazoylazo dyes, but these ligands differ significantly in structure and coordination potential from the title compound sigmaaldrich.comjnu.ac.bd.

As no complexes of this compound have been synthesized or characterized, there is no information regarding its potential binding modes (e.g., monodentate, bidentate, bridging) or the resulting coordination geometries of its metal complexes. Theoretical and experimental studies of binding modes have been performed for other carboxylate- and acetylacetonate-linked chromophores on metal clusters, but this research does not include the specific ligand buffalo.edu.

While the field of benzothiazole chemistry is rich and varied, the specific isomer This compound remains an uninvestigated entity in the context of advanced synthesis and coordination chemistry. The outlined topics—synthesis of fused heterocycles and complexation with metals—are well-researched for other benzothiazole isomers but not for the 2,1-benzothiazole derivative. This knowledge gap indicates that the chemical potential of this particular compound is yet to be unlocked by the scientific community. Consequently, no data tables of research findings can be provided.

Mechanistic Insights into Biological Interactions Non Clinical Perspective

In Vitro Assays for Target Interaction Studies

There is currently no published research detailing the in vitro interactions of 2-(2,1-benzothiazol-3-yl)acetic acid with key biological targets.

Enzyme Inhibition Studies

No data could be found on the inhibitory activity of this compound against enzymes such as c-MET kinase, α-amylase, or 5-lipoxygenase. While various benzothiazole (B30560) derivatives have been investigated as enzyme inhibitors, these findings cannot be directly attributed to this specific compound.

Receptor Binding Assays

Information regarding the ability of this compound to bind to receptors, including the Epidermal Growth Factor Receptor (EGFR), is not available in the current body of scientific literature.

DNA Intercalation and Interaction with Biological Macromolecules

Specific studies on the potential for this compound to intercalate with DNA or interact with other biological macromolecules have not been reported.

Elucidation of Molecular Pathways and Interaction Mechanisms in Cellular Models (non-human)

The molecular mechanisms of this compound in cellular models remain uninvestigated.

Studies on Anti-Proliferative Mechanisms in Cancer Cell Lines

There are no available studies documenting the anti-proliferative effects of this compound on any cancer cell lines. Consequently, research into its potential to induce apoptosis or inhibit specific cellular pathways has not been conducted.

Investigation of Antimicrobial Action Modes

The mode of antimicrobial action for this compound, including potential mechanisms like protein synthesis inhibition or cell membrane disruption, has not been a subject of published research.

Structure-Activity Relationship (SAR) Studies for In Vitro Efficacy

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which systematically alter the molecule and assess the resulting impact on in vitro efficacy, provide crucial insights into the pharmacophore—the essential features required for biological activity.

Modifications to the benzothiazole core, the acetic acid side chain, and the substituents on the aromatic ring have been shown to significantly influence the in vitro biological activities of this class of compounds.

The nature and position of substituents on the benzothiazole ring are critical determinants of activity. For instance, studies on 2-aryl-substituted benzothiazole and benzimidazole (B57391) derivatives have highlighted the importance of this part of the molecule for antiproliferative activities. mdpi.com The introduction of halogen atoms, such as chlorine, on the benzothiazole ring has been found to enhance antifungal activity. Specifically, compounds with chlorine substituents at the 5- and 6-positions of the benzothiazole ring showed increased effectiveness against certain fungal strains. researchgate.net In one study, a compound with a chlorine substituent was found to be the most potent derivative against Candida krusei. researchgate.net Similarly, the presence of a chlorine atom at the C5 position of an isothiazolone (B3347624) ring favored antifungal activity. nih.gov

The substituent at the 2-position of the benzothiazole ring also plays a significant role. The replacement of a hydrogen atom with various aryl groups can modulate the biological response. mdpi.com For example, the introduction of a furan (B31954), pyrrole, or thiophene (B33073) at the 2-position of a benzothiazole scaffold resulted in compounds with good photoprotective properties against UVB radiation. nih.gov Furthermore, modifications at the 2-position of the benzothiazole backbone, such as the introduction of arylthiols or piperazino-arylsulfonamides, have been explored for their antiproliferative effects. arkat-usa.org

The acetic acid moiety is another key area for modification. Changes to this side chain, such as esterification or amidation, can affect the compound's physicochemical properties and its interaction with biological targets. Research on rhodanine-3-acetic acid derivatives, which share a similar structural motif, has shown that even small changes in a heterocyclic substituent can significantly impact antimicrobial activity. mdpi.com

The following table summarizes the observed impact of specific substituent modifications on the in vitro biological activity of benzothiazole derivatives.

Modification Site Substituent Observed In Vitro Activity Impact Reference
Benzothiazole Ring5- or 6-ChloroEnhanced antifungal activity against Candida species. researchgate.net
Benzothiazole Ring4-ChloroShowed a calculated positive contribution to antimalarial activity in a Free-Wilson analysis. researchgate.net
Benzothiazole Ring6-ChloroShowed a calculated positive contribution to antimalarial activity in a Free-Wilson analysis. researchgate.net
Benzothiazole Ring4-MethylShowed a calculated positive contribution to antimalarial activity in a Free-Wilson analysis. researchgate.net
Benzothiazole Ring6-MethylShowed a calculated positive contribution to antimalarial activity in a Free-Wilson analysis. researchgate.net
2-PositionFuranGood UVB-photoprotective candidate. nih.gov
2-PositionPyrroleShowed good UVB photoprotection. nih.gov
2-PositionThiopheneShowed UVB photoprotection. nih.gov
2-PositionArylthiolsSome analogues showed activity against haematological and solid tumor cell lines. arkat-usa.org
2-PositionPiperazino-arylsulfonamidesSome chlorinated analogues were potent against various cancer cell lines. arkat-usa.org
Acetic Acid MoietyEsterification/AmidationCan alter biological properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts.

Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities. For instance, a 3D-QSAR study was performed on a set of 44 benzothiazol-2-yl acetonitrile (B52724) derivatives as c-Jun N-terminal kinase-3 (JNK-3) inhibitors. nih.gov The resulting models were robust and highly predictive, providing guidelines for the design of novel JNK-3 inhibitors. nih.gov

Another QSAR analysis was conducted on 13 benzothiazole derivatives as antimalarial compounds, using electronic descriptors calculated by the AM1 semi-empirical method. researchgate.net The best QSAR model, developed using multiple linear regression, showed a high correlation between the predicted and experimental antimalarial activities, indicating its reliability. researchgate.net The equation developed was: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) This model suggests that the electronic properties at specific carbon atoms (C4, C5, and C6) of the benzothiazole ring, as well as the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), and the polarizability (α) are key factors influencing the antimalarial activity. researchgate.net

QSAR models have also been developed to predict the antibacterial activity of benzothiazole analogues. researchgate.net A study on 40 analogues identified essential structural properties and molecular descriptors responsible for the inhibition of bacterial species. researchgate.net Similarly, a QSAR study on the cytotoxic effects of halogen- and amidino-substituted benzothiazoles and benzimidazoles against non-tumor cells identified descriptors related to Burden eigenvalues, which are derived from the molecular matrix and weighted by properties like polarizability and van der Waals volumes. mdpi.com

These QSAR studies underscore the importance of electronic and steric factors in the biological activity of benzothiazole derivatives and provide a valuable framework for the rational design of new, more potent compounds.

Antimicrobial and Antifungal Research (focused on in vitro activity against specific strains)

Derivatives of the 2,1-benzothiazole scaffold have been the subject of extensive research for their potential as antimicrobial and antifungal agents. In vitro studies have demonstrated that these compounds exhibit a range of activities against various bacterial and fungal strains.

The antimicrobial activity of benzothiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For example, some 2-mercaptobenzothiazole (B37678) derivatives have shown interesting antibacterial activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus and another showing an MIC of 25 µg/mL against Escherichia coli. ucl.ac.be In another study, newly synthesized benzothiazole derivatives showed MIC values ranging from 25 to 200 µg/mL against S. aureus, Bacillus subtilis, and E. coli. mdpi.com The combination of a benzothiazole core with other heterocyclic rings, such as thiazolidinone, has also yielded compounds with significant antibacterial properties against both non-resistant and resistant strains like MRSA. mdpi.com

In the realm of antifungal research, benzothiazole derivatives have shown promise against various pathogenic fungi. Some N-acetylated 2-aminobenzothiazoles demonstrated moderate to good inhibitory activity against Penicillium notatum, Candida albicans, Aspergillus niger, and Aspergillus flavus. umpr.ac.id A study evaluating 2-(4-substituted phenyl)-3(2H)-isothiazolones found that certain derivatives had comparable activity to the standard drugs itraconazole (B105839) and ketoconazole (B1673606) against Aspergillus niger and Microsporum canis. nih.gov Furthermore, some Mannich bases derived from 2-mercaptobenzothiazole were found to be active against Cladosporium cladosporioides, Aspergillus niger, Botrytis sp., and Rhizopus sp. envirobiotechjournals.com However, it is noteworthy that a study on bz-nitro-, 3-ethylacetate-, and 3-amino-2,1-benzisothiazoles found a generally low activity against bacteria and fungi, with some exceptions. nih.gov

The following interactive table provides a summary of the in vitro antimicrobial and antifungal activities of various benzothiazole derivatives against specific strains.

Compound/Derivative Class Target Organism Activity (MIC in µg/mL) Reference
2-Mercaptobenzothiazole derivativeStaphylococcus aureus3.12 ucl.ac.be
2-Mercaptobenzothiazole derivativeEscherichia coli25 ucl.ac.be
Dichloropyrazole-based benzothiazoleGram-positive strains0.0156–0.25 nih.gov
Dichloropyrazole-based benzothiazoleGram-negative strains1–4 nih.gov
Benzothiazole derivativeStaphylococcus aureus50 - 200 mdpi.com
Benzothiazole derivativeBacillus subtilis25 - 200 mdpi.com
Benzothiazole derivativeEscherichia coli25 - 100 mdpi.com
Benzothiazolylthiazolidin-4-one derivativeMRSA100 - 750 mdpi.com
Benzothiazole derivativeCandida krusei1.95 researchgate.net
N-(benzo[d]thiazol-2-yl)acetamideAspergillus flavus- umpr.ac.id
N-(benzo[d]thiazol-2-yl)acetamideCandida albicans- umpr.ac.id
Benzothiazole sulfonylhydrazide derivativeStaphylococcus aureus0.025 mM nih.gov

Antioxidant and Photoprotective Properties (based on in vitro assays)

In addition to antimicrobial and anticancer activities, benzothiazole derivatives have been investigated for their potential as antioxidant and photoprotective agents. These properties are particularly relevant for applications in dermatology and for mitigating oxidative stress-related damage.

Several studies have demonstrated the antioxidant capacity of benzothiazole derivatives through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. kuleuven.be For instance, certain benzothiazole derivatives bearing a catechol moiety have shown strong DPPH radical scavenging activity. mdpi.com However, not all benzothiazole derivatives exhibit significant direct radical scavenging effects. Some compounds may exert their antioxidant effects through indirect mechanisms, such as the inhibition of pro-oxidant enzymes like xanthine (B1682287) oxidase. researchgate.net

The photoprotective properties of benzothiazole derivatives have also been explored, with a focus on their ability to absorb UV radiation. nih.govmdpi.com When formulated into sunscreen preparations, some benzothiazole derivatives have shown promising in vitro Sun Protection Factor (SPF) values. nih.govmdpi.com For example, a derivative bearing a furan at the 2-position was identified as a good UVB-photoprotective candidate, with SPF values ranging from 6.42 to 20.23 in different concentrations. nih.gov Another study found that a derivative with a hydroxyl group in the para position and another with a catechol moiety exhibited notable SPF values and high UVA protection factors (UVAPF). mdpi.com These findings suggest that benzothiazole derivatives could be developed as broad-spectrum sunscreens. mdpi.com

Applications in Materials Science and Catalysis Research

Development of Functional Materials

The benzothiazole (B30560) core, a bicyclic ring system with a conjugated π-electron system, is a foundational element for creating materials with significant optical and electronic capabilities. nih.gov Its planar and rigid structure is advantageous for applications requiring strong fluorescence and non-linear optical responses. nih.gov

Benzothiazole derivatives are recognized for their fluorescent properties, often exhibiting strong emission in the visible spectrum. mdpi.com These characteristics are attributed to processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large separation between absorption and emission wavelengths, known as a Stokes shift. rsc.org For instance, certain synthesized benzothiazole derivatives show strong ESIPT emission in an aggregated state, a desirable property for solid-state lighting applications. rsc.org

Research into related structures, such as 2-(1'-hydroxypyrenyl)benzothiazole, has demonstrated red-shifted absorption and emission compared to simpler parent compounds, along with impressive solid-state emission efficiency. nih.gov The photophysical properties can be tuned by modifying the substituents on the benzothiazole core. For example, derivatives with different carbazole (B46965) substituents show strong absorption in the near-ultraviolet region and emit blue-green light with high quantum yields. researchgate.net The synthesis of various benzothiazole derivatives has been explored to create compounds with strong fluorescence in the 450–600 nm range, high quantum yields, and large Stokes' shifts, making them suitable for use as fluorescent probes and in white light emission technologies. mdpi.comrsc.org

Photophysical Properties of Selected Benzothiazole Derivatives

Compound ClassKey Photophysical PropertyPotential ApplicationReference
2-bisthiophene substituted benzothiazolesStrong fluorescence in 450-600 nm region, high quantum yields, large Stokes' shifts.Fluorescent probes mdpi.com
BHPO1 and BHPO2 analoguesStrong ESIPT emission in aggregated state with large Stokes shift.White light emission rsc.org
2-(1'-hydroxypyrenyl)benzothiazole (1H2PBT)Red-shifted absorption and emission, high solid-state emission efficiency (0.35).Solid-state emitters nih.gov
Benzothiazole-carbazole dyesStrong absorption in near-UV, high quantum yield fluorescence in blue-green region.Fluorescent chromophores researchgate.net

Non-linear optical (NLO) materials are crucial for applications in laser technology and optoelectronics. rsc.org Organic "push-pull" molecules, which contain electron-donating and electron-accepting groups connected by a π-conjugated system, are a major focus of NLO research. rsc.org The benzothiazole heterocycle is a valuable component in these systems due to its ability to facilitate electron delocalization and its high thermal and photochemical stability. researchgate.net

Derivatives of benzothiazole have been synthesized and investigated as candidates for NLO-phores. researchgate.net Studies have shown that benzothiazolium salts can be more effective NLO-phores than their neutral counterparts. researchgate.net The introduction of a benzothiazole group to a dipeptide was found to significantly enhance the fluorescence and introduce NLO properties to the resulting self-assembled nanostructures. nih.gov The second harmonic generation (SHG) efficiency, a key measure of NLO activity, has been observed in various diarylethene-based systems where aryl moieties are replaced with rings like thiazole (B1198619). rsc.org

NLO Properties of Benzothiazole-Based Systems

Material TypeObserved NLO PropertyKey Structural FeatureReference
Benzothiazole push-pull systemsEnhanced hyperpolarizabilityExtension of conjugated bridge researchgate.net
Benzothiazolium saltsMore effective NLO-phores vs. neutral benzothiazolesCationic nature of the heterocycle researchgate.netsci-hub.se
Boc-Phe-Phe-Benzothiazole dipeptideFluorescence and NLO properties in self-assembled structuresAromaticity and π-electron conjugated system of benzothiazole nih.gov
Azomethine-based thin filmsSubstituent-dependent NLO responseAzomethine compounds within a PMMA matrix researchgate.net

Liquid crystals (LCs) exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. mdpi.com The inclusion of heterocyclic units like benzothiazole into molecular structures can significantly influence their liquid crystalline, or mesomorphic, properties. ias.ac.inuobasrah.edu.iq The rigid and planar nature of the fused benzothiazole ring system contributes to the formation of ordered phases such as nematic and smectic phases. ias.ac.intandfonline.com

Research has shown that homologous series of Schiff base esters incorporating a benzothiazole moiety can exhibit an enantiotropic nematic phase. nycu.edu.tw The specific mesomorphic properties are sensitive to the molecular architecture, including the length of terminal alkyl chains and the position of substituents. nycu.edu.twuobasrah.edu.iq For instance, increasing the length of a terminal alkanoyloxy chain can decrease the stability of the nematic phase. nycu.edu.tw Similarly, the position of a methoxy (B1213986) group on the benzothiazole core can greatly affect the liquid crystalline properties. ias.ac.inuobasrah.edu.iq The introduction of the benzothiazole ring has been found to enhance the thermal stability of mesophases compared to analogous structures. ias.ac.in

Mesogenic Properties of Benzothiazole Derivatives

Compound SeriesObserved MesophaseInfluencing FactorReference
6-methoxy-2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazolesEnantiotropic nematicLength of alkanoyloxy chain, lateral hydroxyl group nycu.edu.tw
2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazolesNematic; Monotropic smectic A (for longer chains)Length of n-alkoxy chain ias.ac.inresearchgate.net
Rod-like molecules with ester- and azomethine-linkagesEnantiotropic nematicPosition of terminal methoxy groups uobasrah.edu.iq
2,1,3-Benzothiadiazole (B189464) (BTD) derivativesSupercooled nematic at room temperatureDonor-Acceptor structure (D-A-D or D-A-A) mdpi.com

Corrosion Inhibition Studies and Surface Chemistry

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum. researchgate.netcsic.esnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.nettandfonline.com The heteroatoms (nitrogen and sulfur) within the benzothiazole ring act as active centers for interaction with the metal. csic.esijcsi.pro

The incorporation of benzothiazole derivatives as additives in protective coatings is a key strategy for enhancing corrosion resistance. researchgate.netgoogle.com These compounds can act as barriers, preventing corrosive species from reaching the metal substrate. researchgate.net Studies on various benzothiazole derivatives have demonstrated their ability to significantly reduce corrosion rates in acidic environments. tandfonline.comresearchgate.net For example, a new benzothiazole derivative (BTFI) achieved a protection efficiency of 98.6% for carbon steel in a sulfuric acid solution at a concentration of 1 mM. tandfonline.com Similarly, another derivative, (Z)-2-(2-benzylidene-3-oxo-2,3-dihydro tandfonline.comrsc.org-benzothiazin-4-yl)acetic acid, showed an inhibition efficiency of 90% for mild steel in hydrochloric acid. researchgate.net The effectiveness of these inhibitors is generally dependent on their concentration, with efficiency increasing as the concentration rises to an optimal level. tandfonline.comijcsi.proresearchgate.net

Inhibition Efficiency of Benzothiazole Derivatives on Steel

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
BTFICarbon Steel0.5 M H₂SO₄1 mM98.6% tandfonline.com
(Z)-2-(2-benzylidene-3-oxo-2,3-dihydro tandfonline.comrsc.org-benzothiazin-4-yl)acetic acidMild Steel1.0 M HCl1 mM90% researchgate.net
2-piperazin-1-yl-1,3-benzothiazole (PYB)Mild Steel1.0 M HCl0.5 mM90.7% ijcsi.pro
2-aminobenzothiazole (B30445) (2-ABT)Galvanised SteelNaCl solution1 mMEnhanced mitigation rsc.org

The mechanism by which benzothiazole inhibitors protect metal surfaces involves their adsorption onto the metal. researchgate.nettandfonline.com This adsorption can occur through physical interactions (physisorption), involving electrostatic forces, or chemical bonding (chemisorption), where coordinate bonds form between the inhibitor's heteroatoms and the metal's d-orbitals. researchgate.netnih.gov

X-ray photoelectron spectroscopy (XPS) and theoretical studies like Density Functional Theory (DFT) have been used to elucidate these interactions. rsc.orgrsc.org For instance, studies on 2-aminobenzothiazole (2-ABT) suggest it promotes the formation of a thin inhibitor film initiated by chemisorption. rsc.orgrsc.org The adsorption behavior often follows established models, such as the Langmuir isotherm, which indicates the formation of a monolayer of inhibitor molecules on the metal surface. tandfonline.com The calculated values for the free energy of adsorption (ΔG°ads) can help distinguish between physisorption and chemisorption. tandfonline.com The orientation of the molecules on the surface is also crucial; at high concentrations, benzothiazole derivatives tend to adsorb vertically, allowing the heteroatoms to enhance the surface-molecule interaction. rsc.org This strong adsorption creates a stable protective film that effectively shields the metal from the corrosive solution. tandfonline.com

Role in Catalytic Systems

There is no available research detailing the use of 2-(2,1-benzothiazol-3-yl)acetic acid as a catalyst or a precursor for catalysts in organic transformations. Similarly, no studies on its potential catalytic mechanisms or its influence on the selectivity of chemical reactions have been identified.

Use as Catalysts or Precursors in Organic Transformations

No data available.

Investigation of Catalytic Mechanisms and Selectivity

No data available.

Agrochemical Research Applications

There is no published research to suggest that this compound has been investigated as a potential herbicidal or pesticidal motif. Studies on the structure-activity relationship of this specific compound in an agrochemical context are absent from the available literature.

Emerging Research Avenues and Future Directions

Advanced Synthetic Methodologies and Sustainable Chemistry for Benzothiazole (B30560) Acetic Acid Derivatives

A significant trend is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and increase yields. For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation has been shown to produce 2-chloromethyl-benzothiazole efficiently. nih.govresearchgate.net This method is noted for being environmentally friendly due to its reduced reaction time and high yield. nih.gov

The exploration of novel catalytic systems is another crucial avenue. Researchers are investigating the use of various catalysts to promote the synthesis of benzothiazoles under milder conditions. bohrium.com These include:

Heterogeneous catalysts: Materials like SnP₂O₇ have been used for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, offering high yields and the advantage of being reusable. mdpi.com

Biocatalysts: Enzymes, such as commercial laccases, are being explored for their potential to catalyze benzothiazole synthesis in an environmentally benign manner. bohrium.commdpi.com

Nanocatalysts: The use of nanocatalysts, like silica-held copper (II) nanoparticles, is also gaining traction. pcbiochemres.com

Ionic liquids: Ionic liquids, such as [Hbim]BF₄ and [bbim]BF₄, have been employed as reaction media and promoters, showcasing their potential in green synthesis. researchgate.net

Solvent-free reactions represent another significant step towards sustainable chemistry. pharmacyjournal.in For example, the solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine as a catalyst has been reported to produce benzothiazole derivatives in excellent yields without the need for a solvent. pharmacyjournal.innih.gov The use of water as a green solvent is also being explored.

Furthermore, electrochemical methods are emerging as a novel and eco-compatible pathway for synthesizing benzothiazole derivatives. benthamdirect.com These methods utilize electricity instead of chemical reagents to drive reactions, often in aqueous media, thus avoiding the use of hazardous catalysts. benthamdirect.com

Future research in this area will likely focus on the development of one-pot synthesis procedures, the use of biodegradable catalysts, and the expansion of substrate scope under green conditions to produce a wider array of benzothiazole acetic acid derivatives. rsc.org

Table 1: Comparison of Traditional and Advanced Synthetic Methods for Benzothiazole Derivatives

Feature Traditional Methods Advanced/Green Methods
Energy Source Conventional heating (reflux) Microwave irradiation, Visible light
Catalysts Often require stoichiometric amounts of strong acids or bases Catalytic amounts of reusable heterogeneous catalysts, biocatalysts, or nanocatalysts
Solvents Often use toxic and volatile organic solvents like toluene Water, ionic liquids, or solvent-free conditions
Reaction Time Can be lengthy (several hours) Often significantly shorter (minutes to an hour)
Yields Variable Generally high to excellent

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of greener reagents, improved energy efficiency |

Integration of Multi-Omics Data in Target Identification for Related Compounds (non-clinical samples)

Identifying the biological targets of benzothiazole derivatives is crucial for understanding their mechanism of action and for the development of new therapeutic agents. jchemrev.comjchemrev.com The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach for target identification in non-clinical samples. This systems-level perspective can uncover novel molecular interactions and pathways affected by these compounds.

While specific multi-omics studies on 2-(2,1-benzothiazol-3-yl)acetic acid are not extensively documented, research on related benzothiazole derivatives provides a framework for future investigations. For example, some benzothiazole derivatives have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. researchgate.net Others have been shown to target receptor tyrosine kinases or the PI3K/Akt/mTOR pathway in cancer cells. frontiersin.org

Future research could employ proteomic techniques, such as affinity chromatography coupled with mass spectrometry, to pull down protein targets that directly bind to this compound or its derivatives from cell lysates. Subsequent genomic and metabolomic analyses of cells treated with the compound could then reveal downstream effects on gene expression and metabolic profiles, providing a comprehensive picture of its biological activity.

For instance, studies on other small molecules have successfully used chemoproteomics to identify their protein targets. This involves synthesizing a chemical probe version of the compound of interest that can be used to enrich for its binding partners in a cellular context. These enriched proteins are then identified by mass spectrometry. This approach could be applied to this compound to systematically identify its targets in various non-clinical models.

Exploration of Novel Physical Properties and Advanced Material Applications

Benzothiazole derivatives are known to possess interesting photophysical properties, which opens up avenues for their application in materials science. mdpi.com Many of these compounds exhibit strong fluorescence, making them suitable for use as fluorescent markers and imaging agents. mdpi.comresearchgate.net The benzothiazole scaffold can be incorporated into "push-pull" systems, where electron-donating and electron-accepting groups are attached to the aromatic core, leading to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This property is highly desirable for applications in nonlinear optics (NLO). researchgate.net

Researchers have synthesized and characterized benzothiazole derivatives with significant NLO properties, which are crucial for applications in optical data storage, optical computing, and telecommunications. researchgate.net The NLO response can be tuned by modifying the substituents on the benzothiazole ring system. researchgate.net

The development of benzothiazole-based fluorescent probes for the detection of biologically important species is another active area of research. nih.govnih.gov For example, novel benzothiazole derivatives have been designed as fluorescent probes for detecting β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes show a significant increase in fluorescence intensity upon binding to these protein aggregates. nih.gov Similarly, benzothiazole-spiropyran conjugates have been developed as fluorescent pH sensors. nih.gov

Future research will likely focus on:

The design and synthesis of new benzothiazole-based materials with enhanced NLO properties.

The development of more sensitive and selective fluorescent probes for a wider range of analytes and biological targets. rsc.org

The incorporation of benzothiazole moieties into polymers and other materials to create novel functional materials with applications in electronics and photonics. jchemrev.comjchemrev.com

Table 2: Potential Advanced Material Applications of Benzothiazole Derivatives

Application Area Relevant Physical Property Example
Bio-imaging Fluorescence Fluorescent probes for detecting protein aggregates (e.g., Aβ, α-synuclein) nih.gov
Sensors Solvatochromism, Fluorescence Fluorescent pH sensors, probes for detecting metal ions or other small molecules nih.gov
Nonlinear Optics (NLO) Second-order and third-order optical nonlinearities Push-pull benzothiazole chromophores for applications in optical communications and data storage researchgate.net

| Organic Electronics | Electroluminescence, charge transport | Components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) |

Refinement of Computational Models for Predictive Research in Structure-Reactivity Relationships

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.com For benzothiazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations are being used to understand and predict their chemical reactivity and biological activity. researchgate.netccsenet.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR models have been developed to predict their anticancer activity. These models can identify key molecular descriptors, such as steric parameters and net charges, that are correlated with activity, thereby guiding the design of more potent analogs.

DFT calculations provide insights into the electronic structure and reactivity of molecules. mdpi.com Such calculations have been used to study the tautomeric equilibrium of benzothiazole derivatives and to identify the most reactive sites within the molecule. researchgate.netccsenet.org For example, Fukui dual descriptors can be used to pinpoint the most electrophilic and nucleophilic atoms, which is valuable for understanding reaction mechanisms. researchgate.netccsenet.org The HOMO-LUMO energy gap, calculated using DFT, is another important parameter that correlates with the kinetic stability and reactivity of the compound. mdpi.com

Future directions in this area include:

The development of more accurate and predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for a wider range of biological activities. researchgate.net

The use of molecular dynamics simulations to study the binding modes of benzothiazole derivatives with their biological targets, providing a more dynamic picture of the interactions. nih.govresearchgate.net

The integration of machine learning and artificial intelligence algorithms with computational chemistry methods to develop more sophisticated predictive models.

Table 3: Key Computational Parameters and Their Significance in Benzothiazole Research

Computational Parameter Method of Calculation Significance
HOMO-LUMO Energy Gap (ΔE) DFT Indicates kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MESP) DFT Helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com
Fukui Functions/Dual Descriptors DFT Identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. researchgate.netccsenet.org
QSAR Descriptors (e.g., logP, MR, electronic parameters) Various computational tools Correlate the chemical structure with biological activity to build predictive models.

| Docking Score | Molecular Docking | Predicts the binding affinity and orientation of a ligand in the active site of a protein. researchgate.net |

Development of New Analytical Methodologies for Complex Benzothiazole-Containing Systems

As the applications of benzothiazole derivatives expand, there is a growing need for robust and sensitive analytical methods for their detection, characterization, and quantification in complex matrices. nih.gov The characterization of newly synthesized benzothiazole derivatives typically involves a suite of spectroscopic and analytical techniques.

Standard analytical methods for the structural elucidation of these compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the chemical structure of benzothiazole derivatives. frontiersin.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. qu.edu.iqmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition. mdpi.com

Elemental Analysis: This technique provides the percentage composition of elements in the compound, which is used to confirm the empirical formula. mdpi.commdpi.com

The development of new analytical methodologies is focused on improving sensitivity, selectivity, and speed, particularly for the analysis of these compounds in biological and environmental samples. This includes the advancement of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), for the separation and quantification of benzothiazole derivatives in complex mixtures. nih.gov

Future research in this area may involve:

The development of novel sample preparation techniques to extract and concentrate benzothiazole derivatives from complex matrices.

The design of new analytical probes and sensors based on the unique properties of the benzothiazole scaffold for the rapid and selective detection of specific analytes.

The application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), for the structural characterization of metabolites of benzothiazole derivatives in biological systems.

Novel Applications in Chemical Biology Research beyond the scope of clinical development

Beyond their potential as therapeutic agents, benzothiazole derivatives are finding increasing use as tools in chemical biology research to probe and understand complex biological processes. pcbiochemres.comjchemrev.com Their unique chemical and photophysical properties make them valuable as chemical probes, imaging agents, and molecular sensors. pcbiochemres.comjchemrev.com

A prominent application is in the development of fluorescent probes for bio-imaging. researchgate.netnih.govnih.gov As mentioned earlier, benzothiazole-based probes have been successfully used to visualize the aggregation of proteins associated with neurodegenerative diseases. nih.gov These tools are invaluable for studying disease mechanisms in cell cultures and tissue samples. The "light-up" nature of some of these probes, where their fluorescence is enhanced upon binding to a target, makes them particularly useful for minimizing background signal. researchgate.net

Benzothiazole derivatives are also being explored as:

DNA/RNA binders: The planar structure of the benzothiazole ring system allows it to intercalate into the base pairs of DNA or bind to its grooves. researchgate.net Fluorescent benzothiazole derivatives that change their emission properties upon binding to nucleic acids can be used as probes to study DNA structure and protein-DNA interactions. researchgate.net

Enzyme inhibitors: While some enzyme inhibitors are developed with therapeutic goals in mind, others are used as chemical tools to study the function of specific enzymes in biological pathways. mdpi.com The ability to selectively inhibit an enzyme can help to elucidate its role in cellular processes.

Probes for cellular environment: Benzothiazole-based fluorescent probes have been designed to respond to changes in the cellular environment, such as pH. nih.gov These probes can be used to monitor cellular processes like endocytosis and apoptosis, where pH changes are known to occur.

The future of benzothiazole derivatives in chemical biology is bright, with potential for the development of more sophisticated molecular tools. This includes the creation of photoactivatable or photoswitchable probes that allow for precise spatial and temporal control over their activity, as well as the development of probes for a wider range of biological targets and processes.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-chloromethyl-benzothiazole
Zopolrestat
Pittsburgh compound B (PiB)
Acarbose
Voglibose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.